3-Bromopyruvic acid (3-BrPA) is an organic compound with the chemical formula BrCH2COCO2H. It serves as a potent alkylating agent, reacting with nucleophilic groups like sulfhydryl groups (-SH) in biological molecules. [] This reactivity stems from the presence of the electrophilic α-bromoketone group, enabling it to form covalent bonds with target molecules. []
Bromopyruvic acid is classified under the category of halogenated organic compounds. Its chemical formula is with a molecular weight of approximately 166.96 g/mol. The compound is identified by several synonyms including 3-bromopyruvate and 3-bromo-2-oxopropanoic acid. It is registered with the Chemical Abstracts Service under CAS number 1113-59-3 .
The synthesis of 3-bromopyruvic acid typically involves the bromination of pyruvic acid using bromine in the presence of concentrated sulfuric acid as a catalyst. The general procedure includes:
The molecular structure of bromopyruvic acid features a bromine atom attached to the third carbon of the pyruvic acid backbone. Its structural characteristics include:
Bromopyruvic acid participates in various chemical reactions, primarily due to its electrophilic nature:
In biological contexts, bromopyruvic acid has been studied for its potential anti-cancer properties. Its mechanism of action involves:
Bromopyruvic acid exhibits several notable physical and chemical properties:
Bromopyruvic acid has diverse applications in scientific research:
Bromopyruvic acid (3-bromopyruvate, 3-BP) exerts potent anticancer effects primarily by disrupting tumor glycolytic flux and inducing metabolic catastrophe. As a potent alkylating agent and pyruvate analog, 3-BP enters cancer cells selectively via monocarboxylate transporters (MCTs), which are frequently overexpressed in aggressive malignancies to facilitate lactate export. Once intracellular, 3-BP irreversibly inhibits key glycolytic enzymes, including glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and hexokinase II (HK2), through covalent modification of cysteine residues critical for their catalytic activity [10]. This inhibition halts ATP production via glycolysis and depletes cellular energy reserves. Concurrently, 3-BP disrupts mitochondrial oxidative phosphorylation by inhibiting succinate dehydrogenase (Complex II) and inducing reactive oxygen species (ROS) overproduction, creating a dual metabolic blockade that is lethal to cancer cells [1] [4].
In TNBC—a subtype characterized by aggressive growth and metabolic dysregulation—3-BP selectively targets HK2, the isoform overexpressed and mitochondria-bound in cancer cells. 3-BP binds to HK2’s catalytic domain, inhibiting its activity and dissociating it from the mitochondrial voltage-dependent anion channel (VDAC). This detachment disrupts the metabolic symbiosis between glycolysis and oxidative phosphorylation, blocking ATP transfer and triggering mitochondrial permeability transition pore opening. Studies in HCC1143 TNBC cells demonstrate that 3-BP (20–60 µM) reduces HK2 expression by 40–80%, leading to a concomitant 50–70% decrease in intracellular ATP and lactate production [3] [5]. The energy collapse activates the mitochondrial apoptosis pathway, evidenced by Bax upregulation, Bcl-2 suppression, cytochrome c release, and caspase-3 cleavage.
Table 1: 3-BP-Induced Metabolic and Apoptotic Changes in TNBC vs. Non-TNBC Cells
Parameter | TNBC (HCC1143) | Non-TNBC (MCF-7) |
---|---|---|
HK2 Inhibition | 70–80% reduction at 40 µM [3] | <20% reduction at 40 µM [3] |
ATP Depletion | 65–70% decrease at 48h [5] | 15–20% decrease at 48h [5] |
Lactate Production | 60% reduction [3] | Insignificant change [3] |
Apoptosis Induction | 40–60% at 60 µM [5] | 10–15% at 60 µM [5] |
The oncogenic transcription factor c-Myc is a master regulator of glycolytic genes in TNBC, directly enhancing HK2 and GLUT1 expression. 3-BP treatment (30–50 µM) downregulates c-Myc protein levels by 50–75% in HCC1143 cells, dismantling its transcriptional activation of glycolytic enzymes [3] [5]. Concurrently, 3-BP upregulates thioredoxin-interacting protein (TXNIP), a tumor suppressor repressed by c-Myc. TXNIP induction reduces glucose uptake by internalizing GLUT1 transporters and inhibits glycolysis by binding to and inactivating HIF-1α. The c-Myc/TXNIP axis shift reprograms TNBC metabolism: RNA-seq analyses confirm 3-BP-mediated suppression of c-Myc target genes (LDHA, PKM2) and activation of TXNIP-dependent pathways, including AMPK-mediated inhibition of mTOR—a critical driver of cell growth and proliferation [5].
Table 2: 3-BP-Mediated Gene Expression Changes in TNBC Metabolic Pathways
Gene/Protein | Regulation by 3-BP | Functional Consequence |
---|---|---|
c-Myc | ↓ 50–75% [5] | Suppression of HK2, GLUT1, LDHA transcription |
TXNIP | ↑ 3–4 fold [5] | GLUT1 internalization; HIF-1α inhibition |
AMPKα | ↑ Phosphorylation | mTOR suppression; autophagy induction |
Bcl-2/Bax Ratio | ↓ 60% [5] | Mitochondrial apoptosis activation |
3-BP’s unique efficacy arises from its simultaneous disruption of glycolysis and mitochondrial metabolism. Beyond HK2 and GAPDH inhibition, 3-BP alkylates mitochondrial enzymes:
This dual targeting creates synthetic lethality in therapy-resistant cancers. For example, in castration-resistant prostate cancer (CRPC), 3-BP (50–75 µM) depletes ATP and induces ROS, suppressing migration and metastasis more effectively than in androgen-dependent cells [4]. Similarly, in cetuximab-resistant colorectal cancer (CRC), 3-BP co-treatment overcomes resistance by inducing FOXO3a/AMPK-dependent autophagy and ferroptosis—a process potentiated by 3-BP’s disruption of glutathione peroxidase 4 (GPX4) activity [7].
Table 3: 3-BP Targets Across Metabolic Pathways
Target Pathway | Key Enzymes Inhibited | Downstream Effects |
---|---|---|
Glycolysis | HK2, GAPDH, PGK, Enolase [10] | ATP depletion; lactate reduction |
Mitochondrial ETC | Complex II [1] | Impaired oxidative phosphorylation; ROS surge |
Redox Homeostasis | GSH depletion [1] | Oxidative stress; DNA damage |
Transcriptional Regulation | c-Myc suppression [5] | Metabolic gene reprogramming |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7